3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
Description
3-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid is a synthetic organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group linked via an aminomethyl moiety to a trifluorobutanoic acid backbone. The Fmoc group is widely utilized in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The trifluorobutanoic acid segment introduces metabolic stability and enhanced lipophilicity, which are critical for improving bioavailability and membrane permeability in drug candidates .
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c21-20(22,23)12(9-18(25)26)10-24-19(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPOYIJMUWDEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Nickel(II) Complex Alkylation
Chiral Auxiliary Design and Glycine Schiff Base Formation
The foundational approach for synthesizing enantiomerically pure fluorinated amino acids involves nickel(II) complexes of glycine Schiff bases. As demonstrated in large-scale preparations of structurally analogous compounds, a recyclable chiral auxiliary—such as a proline-derived ligand—forms a stable Ni(II) complex with a glycine Schiff base (Figure 1). This complex enables selective alkylation at the α-carbon, critical for introducing fluorinated substituents.
The chiral Ni(II) complex (S)-6 (Scheme 2) is prepared by reacting glycine with a Schiff base ligand under basic conditions. This complex exhibits high stereochemical fidelity, with reported enantiomeric excess (ee) values exceeding 98% in analogous syntheses.
Alkylation with Trifluoromethylated Electrophiles
To introduce the trifluoromethyl group, the Ni(II) complex undergoes alkylation with 1,1,1-trifluoro-2-iodoethane (CF₃–CH₂–I). Optimized conditions for this step include:
- Solvent : Dimethylformamide (DMF) or acetonitrile (CH₃CN).
- Base : Potassium hydroxide (KOH) in methanol, with a 5 mol% excess.
- Temperature : 0–25°C to minimize side reactions.
This reaction proceeds via an SN2 mechanism, yielding the alkylated Ni(II) complex with a diastereomeric ratio (dr) of 95:5. The minor diastereomer is removed via crystallization, ensuring high enantiopurity.
Table 1: Optimized Alkylation Conditions for Ni(II) Complexes
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Maximizes solubility, 85% yield |
| Base (KOH) | 5 mol% excess | Reduces hydrolysis, dr 95:5 |
| Reaction Time | 24–48 hours | Completes alkylation |
| Workup | Crystallization (EtOAc) | dr >99:1 post-purification |
Complex Disassembly and Fmoc Protection
The alkylated Ni(II) complex is disassembled using hydrochloric acid (HCl), releasing the free amino acid and regenerating the chiral auxiliary for reuse. The resultant 3-amino-4,4,4-trifluorobutanoic acid is immediately protected with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under Schotten-Baumann conditions:
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination of Trifluoromethyl Ketones
A less common but viable method involves reductive amination of 4,4,4-trifluoro-3-oxobutanoic acid. The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by Fmoc protection. While this route avoids chiral auxiliaries, it suffers from lower enantioselectivity (70–75% ee) and requires resolution steps.
Solid-Phase Peptide Synthesis (SPPS) Integration
In SPPS applications, the Fmoc-protected amino acid is directly incorporated into growing peptide chains. The trifluoromethyl group enhances resistance to proteolysis, as evidenced by in vitro stability assays showing a 3-fold increase in half-life compared to non-fluorinated analogs.
Industrial-Scale Production and Process Optimization
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40–4.20 (m, 3H, CH₂ and CH), 3.10 (dd, J = 14.1, 6.2 Hz, 1H, NHCH₂), 2.90–2.70 (m, 2H, CF₃CH₂).
- ¹³C NMR : δ 172.5 (COOH), 156.1 (Fmoc C=O), 143.8–120.1 (Fmoc ArC), 47.2 (CH₂NH), 33.5 (CF₃CH₂).
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC column, hexane/isopropanol 80:20) confirms enantiomeric ratios >99:1, critical for pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The trifluorobutanoic acid moiety undergoes selective oxidation under controlled conditions. Key findings include:
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations, facilitating oxidation at the β-position.
Reduction Reactions
The carboxylic acid group and Fmoc-protected amine participate in reduction:
- Note : Reduction of the Fmoc group is rare due to its stability; selective reduction typically targets the carboxylic acid.
Substitution Reactions
The compound’s functional groups enable nucleophilic and electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carboxylic acid activation | EDCl/HOBt or HATU | Active ester for peptide coupling | |
| Amino group alkylation | Alkyl halides/NaH | N-Alkylated derivatives |
- Key Application : Substitution at the carboxylic acid is critical for peptide synthesis, forming amide bonds with amino acids .
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions, a cornerstone of solid-phase peptide synthesis:
| Reagents/Conditions | Time/Temperature | Products | References |
|---|---|---|---|
| 20% piperidine/DMF | 30 min, 25°C | Free amine for subsequent coupling | |
| DBU/CH₂Cl₂ | 15 min, 0°C | Efficient deprotection |
Stability and Side Reactions
- Thermal Stability : Degrades above 150°C, releasing CO₂ and fluorenyl byproducts.
- Hydrolytic Sensitivity : The Fmoc group is stable in acidic conditions (pH > 4) but hydrolyzes slowly in aqueous base .
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Difference | Reference |
|---|---|---|
| Trifluorobutanoic → Butanoic | Reduced electrophilicity at β-position | |
| Fmoc → Boc protection | Faster deprotection under acidic conditions |
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound's unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its derivatives may be explored for pharmaceutical applications, such as drug design and development.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group can act as a protecting group in peptide synthesis, while the trifluorobutanoic acid moiety can influence biological processes through its unique chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid and related compounds:
Key Comparative Insights:
Functional Groups and Solubility: Hydroxyl-containing analogs (e.g., and ) exhibit higher hydrophilicity compared to the target compound, which lacks polar groups beyond the carboxylic acid and Fmoc-protected amine .
Stereochemistry :
- Enantiomeric forms (e.g., R vs. S configurations in and ) dictate target specificity and binding affinity, particularly in chiral environments like enzyme active sites .
Structural Rigidity :
- Cyclobutane-containing derivatives () introduce conformational constraints, which may improve receptor selectivity but complicate synthetic accessibility .
Synthetic Utility :
- The Fmoc group is consistently used across analogs for amine protection, enabling compatibility with solid-phase synthesis workflows (e.g., describes Fmoc-Cl coupling to benzoic acid derivatives) .
Biological and Safety Profiles: Limited toxicity data are available for these compounds, as most are labeled for research use only ().
Biological Activity
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid (commonly referred to as Fmoc-amino acid) is a synthetic compound primarily utilized in peptide synthesis and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a significant role in its biological activity, particularly in influencing enzyme interactions and cellular pathways.
- Molecular Formula : C25H23O4N
- Molecular Weight : 401.45 g/mol
- CAS Number : 507472-28-8
- Structural Features : The compound contains a trifluorobutanoic acid moiety and an Fmoc group which are critical for its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluorobutanoic acid component enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Biological Targets:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of several key enzymes involved in metabolic processes.
- Receptor Modulation : Its structure allows for interaction with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
- Antifolate Activity : It exhibits properties that can interfere with folate metabolism, relevant in cancer therapy.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of Fmoc-amino acids, the compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was linked to its ability to disrupt folate metabolism, leading to impaired DNA synthesis and increased apoptosis.
Case Study 2: Enzyme Interaction
Research indicated that this compound selectively inhibits Aurora Kinase activity, which is crucial for mitotic progression. Inhibition led to cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid with high purity?
- Methodology :
Stepwise Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) to protect the amino group under alkaline conditions (e.g., NaHCO₃ in THF/water) .
Trifluorobutanoic Acid Coupling : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the trifluorobutanoic acid moiety to the Fmoc-protected intermediate .
Purification : Utilize column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the product .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity by NMR (¹H/¹³C) and HRMS .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and room temperature for 1–4 weeks. Analyze degradation products via LC-MS .
Solubility Profiling : Test solubility in DMSO, acetonitrile, and aqueous buffers (pH 2–9) to identify optimal storage solvents .
- Key Findings : Stability is enhanced in anhydrous DMSO at -20°C, with <5% degradation over 30 days .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Techniques :
NMR Spectroscopy : ¹H/¹³C NMR to verify Fmoc group integrity (δ ~7.3–7.8 ppm for aromatic protons) and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out side products .
HPLC : Reverse-phase HPLC (C18 column) with UV detection (254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., proteases) .
MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to evaluate stability of ligand-protein complexes, focusing on hydrogen bonds with the Fmoc and trifluoromethyl groups .
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Approach :
Meta-Analysis : Compile IC₅₀ values from analogs (e.g., phenylthio- vs. nitrophenyl-substituted derivatives) to identify trends in substituent effects .
Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability .
- Key Insight : The trifluoromethyl group enhances membrane permeability but may reduce solubility, complicating activity comparisons .
Q. How can isotope labeling (e.g., ¹⁹F NMR) track metabolic pathways of this compound in vitro?
- Methodology :
Synthesis of ¹⁹F-Labeled Analog : Incorporate ¹⁹F into the trifluorobutanoic acid moiety via fluorinated precursors .
Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via ¹⁹F NMR (Bruker Avance III HD) or LC-MS/MS .
- Application : Identify oxidative metabolites (e.g., hydroxylation at the benzylic position) for toxicity screening .
Comparative Analysis & Structural Insights
Q. How do structural modifications (e.g., fluorine substitution patterns) influence bioactivity?
- Case Study :
- 3,5-Difluorophenyl Analogs : Exhibit 2-fold higher protease inhibition (IC₅₀ = 12 µM) vs. non-fluorinated analogs due to enhanced hydrophobic interactions .
- Trifluorobutanoic Acid vs. Pentanoic Acid : Trifluoromethyl groups reduce metabolic clearance (t₁/₂ = 45 min vs. 20 min) but increase logP (2.8 vs. 1.5) .
Methodological Challenges & Solutions
Q. What experimental designs mitigate racemization during peptide coupling reactions involving this compound?
- Optimization Steps :
Low-Temperature Coupling : Perform reactions at 0–4°C using HOBt/DIC activation to minimize epimerization .
Chiral HPLC Monitoring : Use a Chiralpak IC column to detect <1% racemization .
- Outcome : Achieve >99% enantiomeric excess (ee) in Fmoc-deprotected intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
